molecular formula C6HF4NO2 B1580417 1,2,4,5-Tetrafluoro-3-nitrobenzene CAS No. 6257-03-0

1,2,4,5-Tetrafluoro-3-nitrobenzene

Cat. No. B1580417
CAS RN: 6257-03-0
M. Wt: 195.07 g/mol
InChI Key: YLNJZWIHZRLYRI-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrafluoro-3-nitrobenzene is a chemical compound with the CAS Number: 6257-03-0 . It has a molecular weight of 195.07 and can exist in either a liquid or solid form . It is used as an intermediate for medicine, pesticide, and liquid crystal material .


Synthesis Analysis

The synthesis of 1,2,4,5-Tetrafluoro-3-nitrobenzene involves the use of palladium diacetate and silver (I) oxide in 1-methyl-pyrrolidin-2-one at 100℃ for 15 hours . The reaction mixture is then diluted with ethyl ether, filtered through a pad of silica gel, and washed with water .


Molecular Structure Analysis

The molecular formula of 1,2,4,5-Tetrafluoro-3-nitrobenzene is C6HF4NO2 . The average mass is 195.071 Da and the monoisotopic mass is 194.994339 Da .


Chemical Reactions Analysis

1,2,4,5-Tetrafluoro-3-nitrobenzene can undergo various chemical reactions. For instance, it can react with thioureas to afford para substituted diaryl sulphides .

It has a high GI absorption and is BBB permeant . Its Log Kp (skin permeation) is -5.89 cm/s . It has a water solubility of 0.348 mg/ml .

Scientific Research Applications

Palladium-Catalyzed C-F Activation

1,2,4,5-Tetrafluoro-3-nitrobenzene and its derivatives are suitable substrates for palladium-catalyzed C-F bond arylation, offering a route to polyfluorinated 2-arylnitrobenzene systems. This process involves a significant interaction between the nitro group and the palladium catalyst, influenced by the presence of fluorine atoms on the ring (Cargill et al., 2010).

Nucleophilic Substitution in Pyridine Derivatives

Tetrafluoro-4-nitropyridine, related to 1,2,4,5-tetrafluoro-3-nitrobenzene, demonstrates considerable reactivity in nucleophilic substitution, showing distinct behavior compared to similar benzene derivatives. The orientation of nucleophilic attack is influenced by the pyridine-ring nitrogen (Chambers et al., 1966).

Synthesis of Tetrafluorobenzheterocycles

1,2,4,5-Tetrafluoro-3-nitrobenzene derivatives are used as intermediates in synthesizing tetrafluorobenzimidazoles, -triazoles, and -quinoxalines. These compounds, especially tetrafluoro-1,2-phenylenediamine, are versatile for creating various tetrafluorobenzheterocycles (Heaton et al., 1997).

Formation of Transition Metal Complexes

Tetrafluorocatechol, structurally related to 1,2,4,5-tetrafluoro-3-nitrobenzene, forms complexes with transition metals, acting as a chelating ligand. However, its applicability as a ligand is limited compared to other halogenated organic molecules (Macdonald et al., 1971).

Conducting Polymer Research

1,2,4,5-Tetrafluoro-3-nitrobenzene derivatives are synthesized for conducting polymer research. These compounds can be converted into various derivatives, such as tetrafluoro-3,6-bis(diethylphosponylmethyl)benzene, useful for fluorinating polyphenylenevinylene and other materials (Krebs & Jensen, 2003).

Photocatalyzed Benzylic Fluorination

1,2,4,5-Tetrafluoro-3-nitrobenzene plays a role in photocatalyzed oxidation reactions. It provides a route to electron-deficient benzylic fluorides, a metal-free and mild process, highlighting its potential in synthetic chemistry (Bloom et al., 2014).

Luminescent Sensor Development

Derivatives of 1,2,4,5-tetrafluoro-3-nitrobenzene, such as zinc-based metal-organic frameworks with nitrobenzene components, have been developed as sensitive luminescent sensors for detecting various substances in water and ethanol (Xu et al., 2020).

Polyfluorinated Nitroxide Radicals

Polyfluorinated nitroxide radicals derived from perfluoroiodobenzene, related to 1,2,4,5-tetrafluoro-3-nitrobenzene, are utilized in cross-coupling reactions. These stable radicals highlight the application of fluorinated compounds in organic synthesis and material science (Politanskaya et al., 2020).

Safety And Hazards

The compound has a signal word of “Warning” and its hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJZWIHZRLYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340799
Record name 1,2,4,5-Tetrafluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetrafluoro-3-nitrobenzene

CAS RN

6257-03-0
Record name 1,2,4,5-Tetrafluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrafluoro-3-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
VA Ryabinin, VF Starichenko… - Mendeleev …, 1992 - hero.epa.gov
The electrochemical reduction of 1, 2, 4, 5-tetrafluoro-3, 6-dinitrobenzene in N, N-dimethylformamide gives 1, 2, 4, 5-tetrafluoro-3-nitrobenzene, among other reaction products.© 1992, …
Number of citations: 4 hero.epa.gov
H Lund - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary This chapter provides a review of nitro compounds, azides, and related compounds. The chapter first discusses aliphatic nitro compounds: nitroalkanes, nitroalkenes…
Number of citations: 0 www.sciencedirect.com
FG Eastwood - 1969 - etheses.dur.ac.uk
Introduction. The mass spectrum of an organic molecule is obtained by bombarding the compound under investigation with a beam of electrons of medium energy in a high vacuum. …
Number of citations: 6 etheses.dur.ac.uk
X Fang, Y Huang, X Chen, X Lin, Z Bai… - Journal of Fluorine …, 2013 - Elsevier
The direct palladium-catalyzed coupling of polyfluoroarenes with aryltrifluoroborates gave the desired products of fluorinated biaryls in good to excellent yields. A diverse set of …
Number of citations: 24 www.sciencedirect.com
CB McPake, CB Murray, G Sandford - ChemSusChem, 2012 - Wiley Online Library
The generation and use of the highly potent oxidising agent HOF⋅MeCN in a controlled single continuous flow process is described. Oxidations of amines and azides to corresponding …
IS Reilly - 1970 - etheses.dur.ac.uk
Hexafluorophthalazine is rapidly hydrolysed by atmospheric moisture and reacts readily with nucleophilic reagents. With sodium methoxide all the fluorine atoms can be progressively …
Number of citations: 3 etheses.dur.ac.uk

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